3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline
Description
Properties
IUPAC Name |
3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWGARGGRSPJFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline typically involves the alkylation of 3-fluoro-4-nitroaniline with 3-chloropropylmorpholine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Activity Comparison of Aniline Derivatives
Key Observations :
- Heterocyclic substituents (e.g., pyrrolotriazine in FPTA) significantly enhance c-Met inhibition by enabling hydrogen bonding and van der Waals interactions in the kinase domain .
- Morpholinylpropoxy provides balanced solubility but lacks the planar geometry required for optimal ATP-binding pocket engagement, leading to lower potency compared to FPTA .
- Trifluoromethoxy derivatives exhibit strong activity against soluble epoxide hydrolase, highlighting the role of electron-withdrawing groups in modulating enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
Substituents critically influence solubility, metabolic stability, and bioavailability:
Table 2: Physicochemical Comparison
Biological Activity
3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is C13H18FN3O2, with a molecular weight of 254.305 g/mol. The compound features a fluorine atom and a morpholine group, which enhance its solubility and reactivity, making it suitable for various synthetic applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including those that form biofilms. The compound's mechanism of action in this context may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Key Findings:
- Inhibition of Biofilm Formation: The compound has been demonstrated to inhibit biofilm formation in certain bacterial species, which is crucial for treating chronic infections.
- Cytotoxic Effects: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
The anticancer properties of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline are under investigation, with early results suggesting it may induce apoptosis in cancer cells. The specific cellular targets involved in these processes are yet to be fully elucidated but are believed to include various enzymes and receptors involved in cell proliferation and survival.
Research Highlights:
- Cell Line Studies: In vitro studies have shown that the compound can reduce viability in several cancer cell lines, suggesting potential therapeutic applications.
- Mechanism Exploration: Ongoing research aims to clarify the exact mechanisms by which the compound exerts its anticancer effects, particularly focusing on its interactions at the molecular level.
Comparison with Similar Compounds
The biological activity of 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline can be compared with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-Fluoro-4-(3-piperidin-4-ylpropoxy)aniline | 0.77 | Contains piperidine instead of morpholine; affects solubility and reactivity. |
| 3-Fluoro-4-(3-pyrrolidin-4-ylpropoxy)aniline | 0.76 | Features a pyrrolidine ring; may alter biological activity profiles. |
| 3-Fluoro-4-(3-azepan-4-ylpropoxy)aniline | 0.75 | Incorporates an azepane ring; potentially influences pharmacokinetics. |
The presence of the morpholine ring in 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline imparts distinct chemical reactivity and biological activity compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
